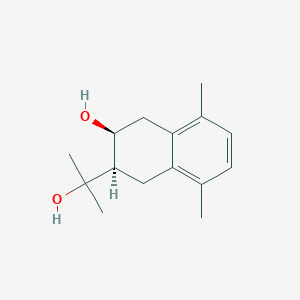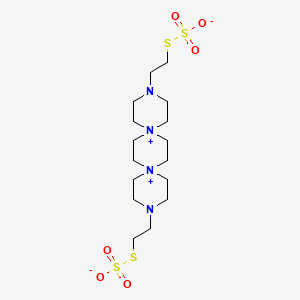
3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane, 3,12-bis(2-(sulfothio)ethyl)-, dihydroxide, bis(inner salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane, 3,12-bis(2-(sulfothio)ethyl)-, dihydroxide, bis(inner salt): is a complex organic compound with a unique structure characterized by its diaza-diazoniadispiro core and sulfothioethyl groups. This compound is known for its diverse applications in various scientific fields due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,12-Diaza-6,9-diazoniadispiro(5252)hexadecane, 3,12-bis(2-(sulfothio)ethyl)-, dihydroxide, bis(inner salt) involves multiple steps, starting with the formation of the diaza-diazoniadispiro core This is typically achieved through a series of condensation reactions involving appropriate amines and aldehydes under controlled conditions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and pH to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfothioethyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the diaza-diazoniadispiro core, potentially leading to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions are common, especially involving the sulfothioethyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane, 3,12-bis(2-(sulfothio)ethyl)-, dihydroxide, bis(inner salt) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential as an antimicrobial agent due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, leading to various biological effects. The sulfothioethyl groups play a crucial role in its reactivity, allowing it to interact with enzymes and proteins. The diaza-diazoniadispiro core contributes to its stability and ability to form complexes with metal ions, which can be crucial in its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane, 3,12-bis(3-bromo-1-oxopropyl)-
- 3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane, 3,12-bis(1-oxo-3-(sulfothio)propyl)-
Uniqueness
Compared to similar compounds, 3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane, 3,12-bis(2-(sulfothio)ethyl)-, dihydroxide, bis(inner salt) stands out due to its specific sulfothioethyl groups, which impart unique chemical reactivity and biological activity. This makes it particularly valuable in applications where these properties are advantageous.
Propriétés
Numéro CAS |
111854-42-3 |
|---|---|
Formule moléculaire |
C16H32N4O6S4 |
Poids moléculaire |
504.7 g/mol |
Nom IUPAC |
3,12-bis(2-sulfonatosulfanylethyl)-3,12-diaza-6,9-diazoniadispiro[5.2.59.26]hexadecane |
InChI |
InChI=1S/C16H32N4O6S4/c21-29(22,23)27-15-5-17-1-7-19(8-2-17)11-13-20(14-12-19)9-3-18(4-10-20)6-16-28-30(24,25)26/h1-16H2 |
Clé InChI |
OMASQOFREJDMSA-UHFFFAOYSA-N |
SMILES canonique |
C1C[N+]2(CCN1CCSS(=O)(=O)[O-])CC[N+]3(CCN(CC3)CCSS(=O)(=O)[O-])CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


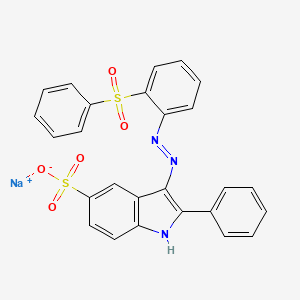
![(3S,4aS,8aS)-N-tert-butyl-2-[(2R,3S)-2-hydroxy-3-[(2S)-2-methanesulfonamido-3-(naphthalene-2-sulfinyl)propanamido]-4-phenylbutyl]-decahydroisoquinoline-3-carboxamide](/img/structure/B12766165.png)
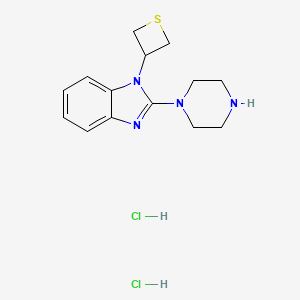
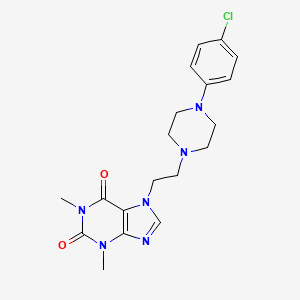

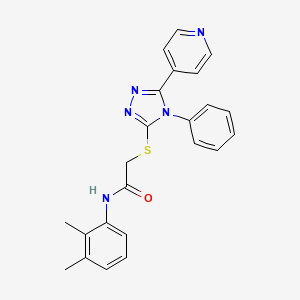
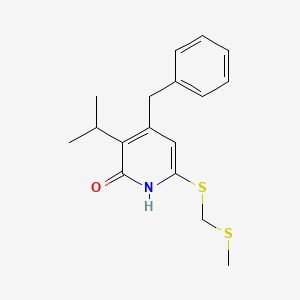
![3-benzyl-5-cyclohexyl-6,8-dioxa-3-azabicyclo[3.2.1]octane;(E)-but-2-enedioic acid](/img/structure/B12766187.png)
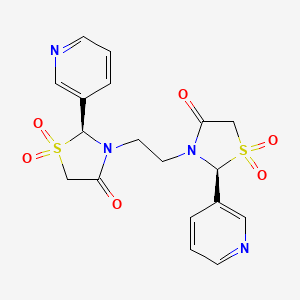
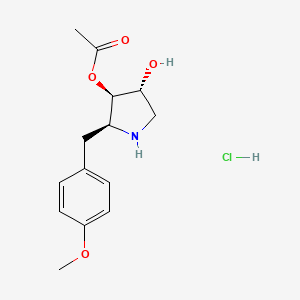

![(E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-(octoxymethyl)phenyl]ethanone](/img/structure/B12766212.png)

